1-(1,3-benzodioxol-5-yl)-N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}methanamine
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Overview
Description
1-(1,3-benzodioxol-5-yl)-N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}methanamine is a complex organic compound that features a benzodioxole ring, a furan ring, and a chlorinated methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-yl)-N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}methanamine typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Chlorination of the Methylphenyl Group: This step involves the selective chlorination of the methyl group on the phenyl ring.
Coupling Reactions: The final step involves coupling the benzodioxole and furan intermediates with the chlorinated methylphenyl group using a suitable amine coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzodioxol-5-yl)-N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated methylphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(1,3-benzodioxol-5-yl)-N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone
- 2-(1,3-benzodioxol-5-yl)ethanamine
- 5-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
1-(1,3-benzodioxol-5-yl)-N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}methanamine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H18ClNO3 |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl]methanamine |
InChI |
InChI=1S/C20H18ClNO3/c1-13-16(3-2-4-17(13)21)18-8-6-15(25-18)11-22-10-14-5-7-19-20(9-14)24-12-23-19/h2-9,22H,10-12H2,1H3 |
InChI Key |
LTTCKIHOPUZZRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)CNCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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